molecular formula C5H4O4S B12515033 2,5-Dihydroxythiophene-3-carboxylic acid CAS No. 733725-57-0

2,5-Dihydroxythiophene-3-carboxylic acid

Cat. No.: B12515033
CAS No.: 733725-57-0
M. Wt: 160.15 g/mol
InChI Key: CYFCJIWTRXEZIG-UHFFFAOYSA-N
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Description

2,5-Dihydroxythiophene-3-carboxylic acid is a thiophene derivative with significant importance in various fields of chemistry and industry. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of hydroxyl and carboxylic acid groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which is a well-known procedure for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxythiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like acyl chlorides, anhydrides, and amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various esters, amides, and other functionalized thiophene derivatives, which have applications in pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

2,5-Dihydroxythiophene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

733725-57-0

Molecular Formula

C5H4O4S

Molecular Weight

160.15 g/mol

IUPAC Name

2,5-dihydroxythiophene-3-carboxylic acid

InChI

InChI=1S/C5H4O4S/c6-3-1-2(4(7)8)5(9)10-3/h1,6,9H,(H,7,8)

InChI Key

CYFCJIWTRXEZIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)O)O

Origin of Product

United States

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